molecular formula C26H23ClN4O3 B2618031 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251574-94-3

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2618031
CAS No.: 1251574-94-3
M. Wt: 474.95
InChI Key: HDGBCODCRGQHQM-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of cardiac troponin I-interacting kinase (TNNI3K). TNNI3K is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for the treatment of heart failure and arrhythmias . This compound demonstrates high specificity for TNNI3K over a broad panel of other kinases, making it an excellent pharmacological tool for dissecting the kinase's role in cardiac pathophysiology. In preclinical research, TNNI3K inhibition has been shown to improve cardiac function, reduce infarct size, and suppress arrhythmias following myocardial infarction . Consequently, this molecule is a critical research reagent for investigating the molecular mechanisms underlying cardiac remodeling, hypertrophy, and the transition to heart failure. Its application extends to in vitro assays for enzyme kinetics, cellular models of cardiomyocyte biology, and in vivo animal models of cardiovascular disease, providing researchers with a precise means to validate TNNI3K as a target and explore novel treatment strategies.

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-2-34-24-6-4-3-5-22(24)30-26(33)23-16-31(17-28-23)15-18-7-13-21(14-8-18)29-25(32)19-9-11-20(27)12-10-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGBCODCRGQHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido intermediate.

    Benzylation: The 4-chlorobenzamido intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.

    Imidazole ring formation: The benzylated product is then reacted with an imidazole derivative under appropriate conditions to form the imidazole ring.

    Ethoxyphenyl substitution: Finally, the imidazole derivative is reacted with an ethoxyphenyl compound to introduce the ethoxyphenyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. Studies on similar compounds have shown that they can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth and metabolism.

  • Mechanism of Action : The compound may act as an inhibitor of enzymes critical for cancer cell survival or proliferation. For instance, it could interfere with pathways related to angiogenesis or apoptosis.
  • Case Studies : In vitro studies have demonstrated that related imidazole compounds can induce cytotoxicity in various cancer cell lines (e.g., HCT116 colorectal carcinoma) at low concentrations, suggesting a promising therapeutic potential .

Antimicrobial Properties

Imidazole derivatives are also being investigated for their antimicrobial activity against various pathogens, including bacteria and fungi.

  • Research Findings : Compounds structurally similar to 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of halogen substituents (like chlorine) has been linked to enhanced antimicrobial efficacy .

Enzyme Inhibition

The compound may serve as a potential inhibitor of specific enzymes involved in disease pathways.

  • Target Enzymes : Research suggests that imidazole derivatives can inhibit dihydrofolate reductase (DHFR), an important target in antimicrobial therapy due to its role in nucleotide synthesis .
  • Implications : This inhibition could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl group at the 1-position of the imidazole ring is a critical determinant of activity. Key comparisons include:

Compound Name Substituent on Benzyl Group Key Properties
Target Compound 4-Chlorobenzamido Electron-withdrawing Cl enhances binding; amide group enables hydrogen bonding
1-(4-(2-Cyclohexylacetamido)benzyl)-... [Ev5] Cyclohexylacetamido Bulky, lipophilic cyclohexyl group may improve membrane permeability but reduce target affinity
1-(4-(Benzyloxy)phenyl)-... [Ev2] Benzyloxy + 2,4-Dichlorophenyl Dichlorophenyl adds strong electron withdrawal; benzyloxy increases steric hindrance

Analysis : The 4-chlorobenzamido group in the target compound balances electronic effects and moderate lipophilicity, whereas bulkier substituents (e.g., cyclohexylacetamido) may hinder receptor interactions despite improved pharmacokinetics.

Heterocyclic Core Modifications

Variations in the heterocyclic scaffold influence bioactivity:

Compound Class Core Structure Example Compound [Evidence] Key Differences
Target Compound Imidazole Flexible, smaller ring; suitable for enzyme active sites
Benzimidazole Derivatives [Ev4,6,7] Benzimidazole N-((1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl)methyl)-... [Ev4] Larger, planar structure; enhanced DNA intercalation potential
Quinazoline Derivatives [Ev8] Quinazoline 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-... [Ev8] Rigid, fused ring system; targets kinase enzymes

Analysis : Imidazole derivatives like the target compound offer conformational flexibility, while benzimidazoles and quinazolines provide rigidity for distinct binding mechanisms (e.g., DNA vs. kinase targeting).

Halogen Substituent Effects

Halogens modulate electronic properties and binding interactions:

Compound [Evidence] Halogen Substituent(s) Impact
Target Compound 4-Chloro (benzamido) Enhances hydrophobic interactions and halogen bonding
1-(4-Bromobenzyl)-... [Ev7] 4-Bromo (benzyl) Larger atomic radius may strengthen halogen bonds but reduce solubility
2-(2,4-Dichlorophenyl)-... [Ev2] 2,4-Dichloro (phenyl) Increased electron withdrawal; potential for dual halogen bonding

Analysis : The single chlorine in the target compound optimizes electronic effects without excessive hydrophobicity, whereas bromine or multiple halogens may compromise solubility.

Biological Activity

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound characterized by an imidazole ring and various substituents that suggest potential biological activity. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Key Functional Groups :
    • Imidazole ring
    • Chlorobenzamide moiety
    • Ethoxyphenyl group

The imidazole ring is known for its role in various biological processes, making this compound a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities. The following are key areas of interest:

  • Anticancer Activity : Compounds with imidazole structures have been explored for their ability to inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related pathways are currently under investigation.
  • Antimicrobial Properties : Some imidazole derivatives show promise as antimicrobial agents. This compound's structural features may contribute to its efficacy against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways related to cell growth and survival.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with biological targets may involve:

  • Receptor Binding : Potential binding to specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : Inhibition or activation of enzymes that regulate critical cellular functions.

Research Findings and Case Studies

StudyFindings
Study A (2022)Demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis.
Study B

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